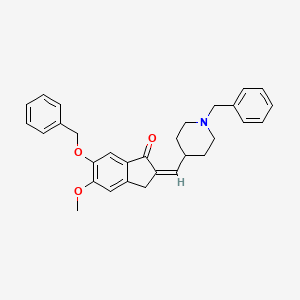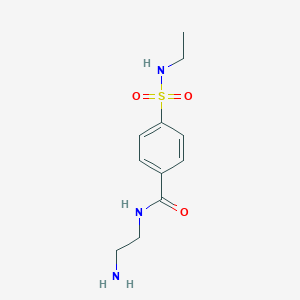
N-(2-Aminoethyl)-4-(ethylsulfamoyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Aminoethyl)-4-(ethylsulfamoyl)benzamide is a chemical compound with a complex structure that includes an aminoethyl group, an ethylsulfamoyl group, and a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-4-(ethylsulfamoyl)benzamide typically involves multiple steps. One common method includes the reaction of 4-(ethylsulfamoyl)benzoic acid with 2-aminoethanol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include precise control of temperature, pressure, and pH to ensure high yield and purity of the final product. Solvent extraction and crystallization techniques are often employed to purify the compound.
化学反応の分析
Types of Reactions
N-(2-Aminoethyl)-4-(ethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino and ethylsulfamoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or sulfonamides.
科学的研究の応用
N-(2-Aminoethyl)-4-(ethylsulfamoyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2-Aminoethyl)-4-(ethylsulfamoyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- N-(2-Aminoethyl)benzamide
- 4-(Ethylsulfamoyl)benzoic acid
- N-(2-Aminoethyl)-4-(methylsulfamoyl)benzamide
Uniqueness
N-(2-Aminoethyl)-4-(ethylsulfamoyl)benzamide is unique due to the presence of both the aminoethyl and ethylsulfamoyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler analogs.
特性
CAS番号 |
919771-99-6 |
|---|---|
分子式 |
C11H17N3O3S |
分子量 |
271.34 g/mol |
IUPAC名 |
N-(2-aminoethyl)-4-(ethylsulfamoyl)benzamide |
InChI |
InChI=1S/C11H17N3O3S/c1-2-14-18(16,17)10-5-3-9(4-6-10)11(15)13-8-7-12/h3-6,14H,2,7-8,12H2,1H3,(H,13,15) |
InChIキー |
BDVVFIPAODLSCE-UHFFFAOYSA-N |
正規SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


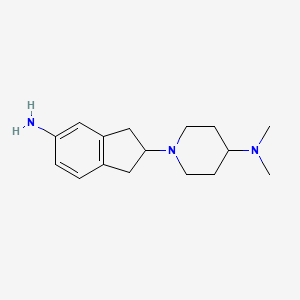
![6-Methyl-3-[(2-methylpropyl)oxy]-2-pyridinecarboxylic acid](/img/structure/B12639054.png)

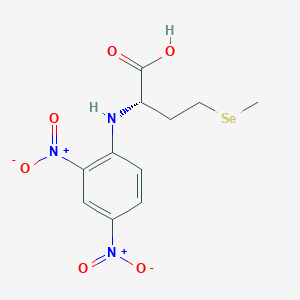
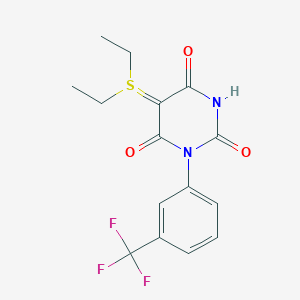
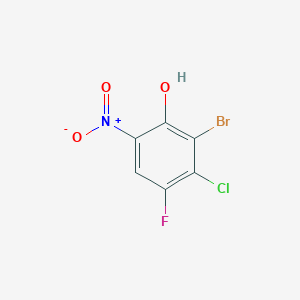

![Thiazolo[5,4-d]pyrimidine-2,7-diamine, N7-[3-chloro-4-(trifluoromethyl)phenyl]-N2-(2,6-dichlorophenyl)-](/img/structure/B12639088.png)
![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-[[5-[(2-methylphenoxy)methyl]-4-pentyl-1,2,4-triazol-3-yl]sulfanyl]oxan-2-yl]methyl acetate](/img/structure/B12639089.png)
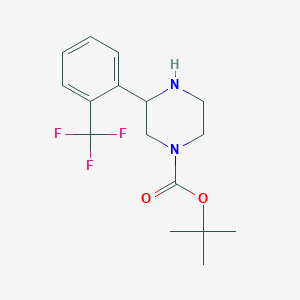

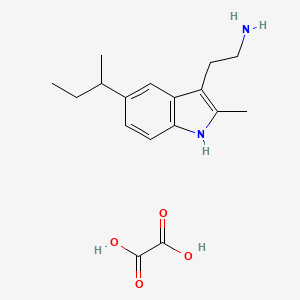
![4-[(4-Chlorophenyl)(diphenyl)methoxy]but-2-en-1-ol](/img/structure/B12639137.png)
